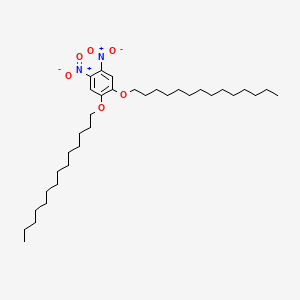
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene is a chemical compound with the molecular formula C₃₄H₆₀N₂O₆ It is characterized by the presence of two nitro groups and two tetradecyloxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene typically involves the nitration of a precursor compound. One common method involves the use of dichloromethane and acetic acid as solvents, with nitric acid as the nitrating agent. The reaction is carried out at low temperatures (around 10°C) and then allowed to warm to room temperature, followed by stirring for an extended period (e.g., 48 hours) to ensure complete nitration .
Chemical Reactions Analysis
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tetradecyloxy groups contribute to its solubility and stability, making it suitable for different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can be compared with other nitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Lacks the tetradecyloxy groups, making it less soluble and stable in certain conditions.
1,3-Dinitrobenzene: Has a different arrangement of nitro groups, leading to different reactivity and applications.
1,4-Dinitrobenzene: Similar to 1,3-Dinitrobenzene but with nitro groups in the para position, affecting its chemical properties
The presence of tetradecyloxy groups in this compound makes it unique, providing enhanced solubility and stability, which are advantageous in various applications.
Properties
CAS No. |
792936-50-6 |
|---|---|
Molecular Formula |
C34H60N2O6 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
1,2-dinitro-4,5-di(tetradecoxy)benzene |
InChI |
InChI=1S/C34H60N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-33-29-31(35(37)38)32(36(39)40)30-34(33)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
CRSQJPCUUSHLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















